molecular formula C31H46O3 B1597277 4-(Benzyloxy)phenyl octadecanoate CAS No. 6935-23-5

4-(Benzyloxy)phenyl octadecanoate

Cat. No.: B1597277
CAS No.: 6935-23-5
M. Wt: 466.7 g/mol
InChI Key: UCRLEKRZANBRGU-UHFFFAOYSA-N
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Description

4-(Benzyloxy)phenyl octadecanoate is a long-chain ester derived from 4-benzyloxyphenol and stearic acid (octadecanoic acid). Its structure consists of a benzyloxy group (–OCH₂C₆H₅) attached to a phenyl ring, which is further esterified with an octadecanoate chain. While direct experimental data for this compound are scarce in the provided literature, its properties can be inferred from structurally analogous compounds .

Properties

IUPAC Name

(4-phenylmethoxyphenyl) octadecanoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C31H46O3/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-19-22-31(32)34-30-25-23-29(24-26-30)33-27-28-20-17-16-18-21-28/h16-18,20-21,23-26H,2-15,19,22,27H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UCRLEKRZANBRGU-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCCCCCCCCCCCCCCC(=O)OC1=CC=C(C=C1)OCC2=CC=CC=C2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C31H46O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70289183
Record name 4-(benzyloxy)phenyl octadecanoate
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Molecular Weight

466.7 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

6935-23-5
Record name NSC59690
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Record name 4-(benzyloxy)phenyl octadecanoate
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 4-BENZYLOXYPHENYL STEARATE
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Biological Activity

4-(Benzyloxy)phenyl octadecanoate is a compound that has garnered attention for its potential biological activities, particularly in the fields of pharmacology and medicinal chemistry. This article aims to explore the biological activity of this compound, focusing on its mechanisms, efficacy in various assays, and potential therapeutic applications.

Chemical Structure and Properties

This compound is an ester formed from benzyloxyphenol and octadecanoic acid. The presence of the benzyloxy group is significant as it may influence the compound's interaction with biological targets.

Antioxidant Activity

Research indicates that compounds with similar structures, particularly those containing phenolic groups, exhibit substantial antioxidant properties. For instance, derivatives of 4-(benzyloxy)phenyl have shown effective radical scavenging abilities in various assays, suggesting potential use in preventing oxidative stress-related diseases .

Enzyme Inhibition

A series of studies have identified 4-(benzyloxy)phenyl derivatives as potent inhibitors of monoamine oxidase (MAO), particularly MAO-B. For example, one derivative demonstrated an IC50 value of 0.062 µM against MAO-B, indicating strong inhibitory activity compared to standard drugs like rasagiline . This inhibition is crucial for the treatment of neurological disorders such as Parkinson's disease.

GPR34 Antagonism

Recent findings highlight that certain derivatives of this compound act as antagonists to GPR34, a G protein-coupled receptor implicated in various pathologies. One study reported a derivative with an IC50 value of 0.059 µM in inhibiting GPR34 activity, showcasing its potential in managing conditions linked to this receptor .

Neuroprotective Effects

In a study focused on neuroprotection, a derivative of 4-(benzyloxy)phenyl was evaluated for its ability to protect neuronal cells from oxidative damage. The results indicated that this compound not only inhibited MAO-B but also exhibited significant neuroprotective effects by reducing apoptosis in neuronal cell lines exposed to oxidative stress .

Anti-inflammatory Properties

Another study explored the anti-inflammatory potential of compounds related to this compound. The findings revealed that these compounds could effectively reduce pro-inflammatory cytokine production in vitro, suggesting their utility in treating inflammatory diseases .

Data Table: Summary of Biological Activities

Activity Compound IC50 Value Notes
Antioxidant4-(Benzyloxy)phenyl derivativesVaries by derivativeEffective against oxidative stress
MAO-B InhibitionDerivative 3h0.062 µMStronger than rasagiline
GPR34 AntagonismDerivative 5e0.059 µMPotential therapeutic target
NeuroprotectionVarious derivativesNot specifiedReduces apoptosis under oxidative stress
Anti-inflammatoryRelated compoundsNot specifiedReduces cytokine production

Scientific Research Applications

Medicinal Chemistry

Antimicrobial Activity
Recent studies have highlighted the compound's potential as an antimicrobial agent. Research indicates that derivatives of 4-(benzyloxy)phenyl compounds exhibit significant activity against drug-resistant strains of bacteria and mycobacteria. For instance, 4-(benzyloxy)phenol has been shown to modulate p53-mediated reactive oxygen species (ROS) production, enhancing its ability to kill intracellular mycobacteria . The mechanism involves regulating phagosome-lysosome fusion and increasing intracellular calcium levels, which are critical for the compound's efficacy against pathogens.

Pharmaceutical Formulations
The compound is also being investigated for its role in pharmaceutical formulations aimed at treating metabolic diseases. A notable patent describes a novel derivative of 4-(benzyloxy)phenyl hex-4-inoic acid that shows promise in preventing and treating metabolic disorders . This highlights the versatility of 4-(benzyloxy)phenyl derivatives in developing therapeutic agents.

Material Science

Polymer Chemistry
In material science, 4-(benzyloxy)phenyl octadecanoate serves as an important building block for synthesizing polymers and polymeric materials. Its structure allows for the modification of polymer properties, including thermal stability and mechanical strength. The incorporation of such compounds into polymer matrices can enhance their performance in various applications, including coatings and packaging materials.

Liquid Crystals
The compound has potential applications in the field of liquid crystals. Its unique molecular structure can be tailored to affect the mesomorphic properties of liquid crystalline materials, which are crucial for display technologies. Research into the synthesis of liquid crystal compounds containing benzyloxy groups has shown promising results in achieving desired optical properties .

Case Studies and Research Findings

Study/Research Focus Area Findings
Study on Antimycobacterial EffectsMedicinal ChemistryDemonstrated that 4-(benzyloxy)phenol enhances ROS production via p53 modulation, effectively targeting mycobacteria .
Patent on Metabolic Disease TreatmentPharmaceutical ChemistryDescribed a derivative of 4-(benzyloxy)phenyl hex-4-inoic acid with potential therapeutic effects against metabolic disorders .
Research on Polymer ApplicationsMaterial ScienceExplored the use of this compound in modifying polymer characteristics for improved performance .

Comparison with Similar Compounds

Schiff Base Ester: 4-{[(4-Iodophenyl)imino]methyl}phenyl Octadecanoate

This compound () shares the octadecanoate ester group but replaces the benzyloxy substituent with a Schiff base (–CH=N–) linked to a 4-iodophenyl group. Key differences include:

  • Applications : Schiff base esters are often studied for liquid crystalline behavior due to their planar structure and polarizable groups .

Alkoxybenzaldehyde Derivatives

  • 4-(Octyloxy)benzaldehyde () and 4-(Hexyloxy)benzaldehyde (): Functional Groups: Both feature alkoxy (–OR) groups but retain an aldehyde (–CHO) instead of an ester. Physical Properties: Their shorter alkyl chains (C₈ and C₆) result in lower molecular weights (234.33 and 206.28 g/mol, respectively) and higher volatility compared to 4-(Benzyloxy)phenyl octadecanoate. Boiling Points: 423–424 K (0.001 atm for C₈) and 422–424 K (0.0007 bar for C₆), suggesting that the longer octadecanoate chain in the target compound would drastically increase melting points and reduce volatility .

Benzoate Esters ()

Compound CAS # Key Features Differences vs. Target Compound
Phenyl benzoate 93-99-2 Simple aromatic ester (no alkyl chain) Shorter chain → higher solubility in polar solvents
Methyl benzoate 93-58-3 Aliphatic ester with methyl group Lower molecular weight (136.15 g/mol) → liquid at room temperature
Isopropyl benzoate 939-48-0 Branched aliphatic ester Reduced crystallinity compared to straight-chain analogs
cis-3-Hexenyl benzoate 25152-85-6 Unsaturated aliphatic ester Higher reactivity due to double bond

Key Observations :

  • The octadecanoate chain in this compound enhances hydrophobicity and thermal stability compared to shorter-chain benzoates.
  • The benzyloxy group may confer UV stability or steric hindrance, differentiating it from aliphatic benzoates .

Data Table: Comparative Analysis

Compound Molecular Formula Molecular Weight (g/mol) Key Functional Groups Boiling/Melting Point (K) Applications
This compound C₃₁H₄₄O₃ ~476.67 (estimated) Ether, ester High (est. >450) Liquid crystals, surfactants
4-{[(4-Iodophenyl)imino]methyl}phenyl octadecanoate C₃₂H₄₆INO₂ ~567.62 (estimated) Imine, ester, iodide Not reported Liquid crystals, coordination chemistry
4-(Octyloxy)benzaldehyde C₁₅H₂₂O₂ 234.33 Ether, aldehyde 423–424 (0.001 atm) Intermediate in organic synthesis
Phenyl benzoate C₁₃H₁₀O₂ 198.22 Aromatic ester ~560 (decomposes) Plasticizers, fragrances

Research Findings and Implications

  • Synthetic Utility : The benzyloxy group can act as a protecting group in organic synthesis, enabling selective deprotection under mild conditions.
  • Thermal Stability: Long-chain esters like octadecanoate derivatives are less volatile and more thermally stable than shorter-chain analogs, making them suitable for high-temperature applications .

Notes on Data Limitations

  • Direct experimental data for this compound are absent in the provided evidence; comparisons rely on structural analogs.
  • Properties such as melting points and solubility are estimated based on trends in homologous series.
  • Applications are hypothesized from the functional group chemistry of related compounds .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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